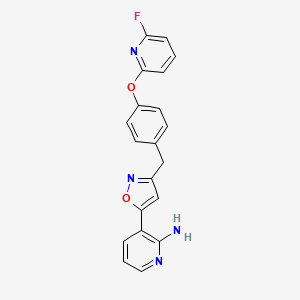

APX2039

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H15FN4O2 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC名 |

3-[3-[[4-(6-fluoropyridin-2-yl)oxyphenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H15FN4O2/c21-18-4-1-5-19(24-18)26-15-8-6-13(7-9-15)11-14-12-17(27-25-14)16-3-2-10-23-20(16)22/h1-10,12H,11H2,(H2,22,23) |

InChIキー |

HSPXTNVHQPVEGF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC(=C1)F)OC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N |

製品の起源 |

United States |

Foundational & Exploratory

APX2039: A Novel Gwt1 Inhibitor Targeting Cell Wall Integrity in Cryptococcus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APX2039 is a novel, orally active antifungal agent demonstrating potent activity against Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis (CM). As a prodrug of APX2096, its mechanism of action centers on the inhibition of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored mannoproteins to the fungal cell wall, compromising cell wall integrity and leading to potent fungicidal activity. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in the context of Cryptococcus infections.

Core Mechanism of Action: Inhibition of Gwt1 and Disruption of Cell Wall Synthesis

This compound's primary molecular target is the fungal Gwt1 enzyme, a highly conserved inositol acylase.[1][2] This enzyme catalyzes an early and essential step in the biosynthesis of GPI anchors.[2][3][4] GPI anchors are complex glycolipids that serve to tether a wide array of proteins to the cell surface, particularly mannoproteins that are crucial for the structural integrity and function of the fungal cell wall.

By inhibiting Gwt1, this compound effectively blocks the synthesis of GPI anchors, which in turn prevents the proper localization of GPI-anchored mannoproteins to the cell wall. This disruption of cell wall architecture leads to a loss of cell wall integrity, ultimately resulting in fungal cell death. Notably, the closest mammalian ortholog of Gwt1, PIGW, is not significantly inhibited by the active moiety of this compound, highlighting the selective toxicity of the compound for fungal cells.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

APX2039: A Technical Guide to its Inhibition of the Fungal Gwt1 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of APX2039, a novel antifungal agent, and its specific molecular target, the Gwt1 enzyme. This compound is a prodrug of APX2096 and a potent inhibitor of the fungal Gwt1 enzyme, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] By disrupting this essential pathway, this compound exhibits broad-spectrum antifungal activity, offering a promising therapeutic strategy against invasive fungal infections, including those caused by drug-resistant strains.

The Gwt1 Enzyme: A Key Fungal Target

The Gwt1 enzyme, a fungal-specific inositol acyltransferase, is a critical component of the GPI anchor biosynthesis pathway.[3][4] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are essential for cell wall integrity, morphogenesis, and virulence.[4]

Gwt1 catalyzes an early and essential step in this pathway: the acylation of inositol on glucosaminyl-phosphatidylinositol (GlcN-PI). Inhibition of Gwt1 leads to a cascade of downstream effects, including the disruption of GPI-anchored protein trafficking and localization, ultimately compromising the fungal cell wall and leading to cell death. The significant difference between the fungal Gwt1 and its mammalian homolog, PIG-W, provides a therapeutic window, allowing for selective targeting of the fungal enzyme.

Mechanism of Action of this compound

This compound functions as an orally active prodrug that is converted to its active form, APX2096, in the body. APX2096 then directly inhibits the Gwt1 enzyme. This inhibition blocks the acylation of GlcN-PI, a critical step in the GPI anchor biosynthesis pathway. The disruption of this pathway prevents the proper localization of GPI-anchored mannoproteins to the fungal cell wall. This ultimately weakens the cell wall, leading to increased susceptibility to osmotic stress and reduced virulence. Recent structural studies of the related Gwt1 inhibitor manogepix suggest a competitive inhibition mechanism where the inhibitor occupies the hydrophobic cavity of the palmitoyl-CoA binding site.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and related Gwt1 inhibitors.

Table 1: In Vitro Antifungal Activity of this compound and Comparators

| Fungal Species | This compound MIC (µg/mL) | Comparator MICs (µg/mL) |

| Cryptococcus neoformans | 0.004 - 0.031 | Fluconazole: ≥16 (resistant strains) |

| Cryptococcus gattii | 0.004 - 0.031 | Fluconazole: ≥16 (resistant strains) |

| Candida albicans | 0.008 - 0.031 | - |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cryptococcal Meningitis

| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |

| Vehicle Control | 7.97 | 5.95 |

| This compound | 1.44 | 1.50 |

| Fluconazole | 4.64 | 3.56 |

| Amphotericin B | 7.16 | 4.59 |

Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis

| Treatment Group | Change in CSF Fungal Burden (log10 CFU/mL) |

| This compound (50 mg/kg BID) | -4.6 (after 8 days) |

| Vehicle Control | Increase |

Experimental Protocols

In Vitro Gwt1 Acylation Assay

This protocol is adapted from methodologies used to assess the inhibition of Gwt1 by other small molecules.

Objective: To determine the in vitro inhibitory activity of this compound's active form (APX2096) on the Gwt1 enzyme.

Materials:

-

Yeast membrane preparations expressing Gwt1.

-

UDP-[3H]GlcNAc (radiolabeled substrate precursor).

-

Palmitoyl-CoA.

-

ATP and CoA.

-

APX2096 (test inhibitor).

-

Positive control inhibitor (e.g., gepinacin).

-

Negative control (vehicle).

-

Thin-layer chromatography (TLC) plates.

-

Phosphorimager or autoradiography film.

Methodology:

-

Prepare a reaction mixture containing yeast membranes, UDP-[3H]GlcNAc, palmitoyl-CoA, ATP, and CoA in a suitable buffer.

-

Add varying concentrations of APX2096, the positive control, or the vehicle to the reaction mixtures.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

-

Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

-

Extract the lipid products.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the radiolabeled product (GlcN-[acyl]PI) from the unreacted substrate.

-

Visualize the radiolabeled spots using a phosphorimager or by exposing the TLC plate to autoradiography film.

-

Quantify the intensity of the product spots to determine the extent of Gwt1 inhibition at different inhibitor concentrations.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Gwt1 activity.

In Vivo Rabbit Model of Cryptococcal Meningitis

This protocol is based on the established rabbit model used to evaluate the efficacy of this compound.

Objective: To assess the in vivo antifungal efficacy of this compound in a relevant animal model of cryptococcal meningitis.

Animal Model:

-

Male New Zealand White rabbits.

Methodology:

-

Immunosuppression: Induce immunosuppression in the rabbits by administering cortisone acetate.

-

Inoculation: Directly inoculate a suspension of Cryptococcus neoformans (e.g., strain H99) into the cisterna magna of the immunosuppressed rabbits.

-

Treatment Initiation: Begin treatment with this compound (administered orally), a comparator antifungal (e.g., fluconazole or amphotericin B), or a vehicle control at a specified time point post-infection (e.g., 2 days).

-

Dosing Regimen: Administer the drugs according to a predefined schedule (e.g., this compound at 50 mg/kg twice daily).

-

Monitoring and Sample Collection:

-

Monitor the animals for clinical signs of infection.

-

Collect cerebrospinal fluid (CSF) samples at various time points (e.g., days 2, 7, 10, and 14) to determine the fungal burden (CFU/mL).

-

-

Endpoint Analysis:

-

At the end of the study period (e.g., day 14), euthanize the animals.

-

Harvest the brain and other relevant tissues.

-

Homogenize the tissues and plate serial dilutions to determine the final fungal burden (CFU/g of tissue).

-

-

Data Analysis: Compare the fungal burdens in the CSF and tissues of the this compound-treated group with the control and comparator groups to evaluate the efficacy of the treatment.

Visualizations

Caption: GPI Anchor Biosynthesis Pathway and this compound Inhibition.

Caption: Workflow for In Vivo Efficacy Testing in a Rabbit Model.

References

- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20060240429A1 - Method of screening compound inhibiting enzymatic activity of gwt1 gene product - Google Patents [patents.google.com]

- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

APX2039: A Prodrug Approach for the Potent Gwt1 Inhibitor APX2096 in the Treatment of Cryptococcal Meningitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

APX2039 is a novel, orally bioavailable antifungal agent, a prodrug of the potent Gwt1 inhibitor APX2096.[1][2] APX2096 targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, crucial for the localization and function of a wide array of cell wall mannoproteins.[1][3] Inhibition of this pathway disrupts fungal cell wall integrity, leading to potent antifungal activity, particularly against Cryptococcus species, the primary causative agents of cryptococcal meningitis. This technical guide provides a comprehensive overview of the preclinical data on this compound and APX2096, focusing on their mechanism of action, pharmacokinetics, in vitro activity, and in vivo efficacy in established animal models of cryptococcal meningitis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Cryptococcal meningitis (CM) is a life-threatening fungal infection of the central nervous system, predominantly affecting immunocompromised individuals and is associated with high morbidity and mortality.[4] Current therapeutic options are limited and often associated with significant toxicity and drug-drug interactions. The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents with improved efficacy and safety profiles.

The fungal-specific glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway presents an attractive target for antifungal drug development. APX2096 is a potent inhibitor of the Gwt1 enzyme, a key component of this pathway. To improve its oral bioavailability, APX2096 has been formulated as the N-phosphonooxymethylene prodrug, this compound. This document details the preclinical evidence supporting the development of this compound as a promising therapeutic agent for CM.

Mechanism of Action: Targeting the Fungal Gwt1/GPI Pathway

APX2096, the active metabolite of this compound, exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme. Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI anchor biosynthesis pathway. This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the fungal cell wall. These GPI-anchored proteins are critical for cell wall integrity, morphogenesis, and virulence.

By inhibiting Gwt1, APX2096 disrupts the synthesis of GPI anchors, leading to a cascade of downstream effects:

-

Impaired Localization of Cell Wall Proteins: GPI-anchored mannoproteins are not correctly localized to the cell wall.

-

Compromised Cell Wall Integrity: The fungal cell wall becomes structurally weakened and more susceptible to osmotic stress.

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of improperly processed proteins in the ER triggers a stress response.

This multi-faceted mechanism of action contributes to the potent fungicidal activity of APX2096 against a broad range of fungal pathogens.

Signaling Pathway Diagram

References

- 1. GWT1 gene is required for inositol acylation of glycosylphosphatidylinositol anchors in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 4. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

APX2039: A Technical Guide for Researchers and Drug Development Professionals

Introduction

APX2039 is a novel, orally active antifungal agent currently in preclinical development for the treatment of cryptococcal meningitis. It belongs to a new class of drugs that inhibit the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a critical component in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. By targeting this essential pathway in fungi, this compound disrupts the localization of GPI-anchored mannoproteins to the cell wall, leading to compromised cell wall integrity and potent antifungal activity against clinically relevant pathogens such as Cryptococcus neoformans and Cryptococcus gattii. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.

Chemical Structure and Properties

While a definitive 2D structure and IUPAC name for this compound are not publicly available in the reviewed literature, its chemical identity can be described by its molecular formula and SMILES notation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅FN₄O₂ | [1] |

| Molecular Weight | 362.36 g/mol | [1] |

| SMILES | Nc1ncccc1-c1cc(Cc2ccc(Oc3cccc(F)n3)cc2)no1 | [1] |

| Solubility | 55 mg/mL in DMSO | [2] |

Further physicochemical properties such as pKa and melting point have not been reported in the available literature.

Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis

This compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme, an inositol acyltransferase.[3] This enzyme catalyzes a crucial early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. GPI anchors are complex glycolipids that are essential for attaching a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins are vital for cell wall integrity, adhesion, and nutrient uptake.

The inhibition of Gwt1 by this compound blocks the acylation of inositol, a key step in the GPI anchor synthesis. This disruption prevents the proper localization of GPI-anchored mannoproteins to the fungal cell wall, leading to a cascade of detrimental effects, including compromised cell wall integrity, and ultimately, fungal cell death.

Preclinical Efficacy

The in vivo efficacy of this compound has been evaluated in both mouse and rabbit models of cryptococcal meningitis, demonstrating significant antifungal activity.

Mouse Model of Disseminated Cryptococcosis

In a delayed-treatment mouse model of disseminated cryptococcosis caused by C. neoformans H99, oral administration of this compound resulted in a significant reduction in fungal burden in both the brain and lungs compared to vehicle control, fluconazole, and amphotericin B.

Table 2: Efficacy of this compound in a Mouse Model of Disseminated Cryptococcosis

| Treatment Group | Mean Fungal Burden (log₁₀ CFU/g) - Brain | Mean Fungal Burden (log₁₀ CFU/g) - Lung |

| Vehicle Control | 7.97 | 5.95 |

| Fluconazole (150 mg/kg, PO, QD) | 4.64 | 3.56 |

| Amphotericin B (3 mg/kg, IP, QD) | 7.16 | 4.59 |

| This compound (60 mg/kg, PO, QD) + ABT | 1.44 | 1.50 |

| Data from Giamberardino et al., 2022. ABT (aminobenzotriazole) was co-administered to inhibit cytochrome P450 enzymes and increase this compound exposure. |

Rabbit Model of Cryptococcal Meningitis

This compound demonstrated potent efficacy in a rabbit model of cryptococcal meningitis. Oral administration of this compound at 50 mg/kg twice daily (BID) led to a rapid and significant reduction in the fungal burden in the cerebrospinal fluid (CSF), with sterilization of the CSF observed by day 10 post-infection.

Table 3: Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis

| Treatment Group | Mean Change in CSF Fungal Burden (log₁₀ CFU/mL/day) |

| Vehicle Control | +0.07 (by day 14) |

| Fluconazole (80 mg/kg, PO, QD) | -0.19 |

| Amphotericin B (1 mg/kg, IV, QD) | -0.33 |

| This compound (50 mg/kg, PO, BID) | -0.62 |

| Data from Giamberardino et al., 2022. |

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been determined in a rabbit model, demonstrating good oral bioavailability and central nervous system penetration.

Table 4: Pharmacokinetic Parameters of this compound in Rabbits

| Dose | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) |

| 25 mg/kg QD | 0.8 ± 0.3 | 2.0 ± 0.0 | 5.4 ± 1.2 |

| 50 mg/kg QD | 1.5 ± 0.5 | 2.4 ± 0.9 | 11.2 ± 3.4 |

| 75 mg/kg QD | 2.8 ± 0.9 | 2.8 ± 1.8 | 25.1 ± 10.1 |

| 50 mg/kg BID | 2.0 ± 0.5 | 2.0 ± 0.0 | 17.8 ± 3.8 |

| Data from Giamberardino et al., 2022. |

Experimental Protocols

In Vivo Efficacy - Mouse Model

A delayed-treatment model of disseminated cryptococcosis was established in male CD-1 mice infected intravenously with C. neoformans H99. Treatment was initiated 24 hours post-infection and continued for 7 days. This compound was administered orally once daily, with 1-aminobenzotriazole (ABT) given two hours prior to inhibit metabolic enzymes. Fungal burden in the brain and lungs was determined at the end of the treatment period by homogenizing the tissues and plating serial dilutions on Sabouraud dextrose agar for colony-forming unit (CFU) enumeration.

In Vivo Efficacy - Rabbit Model

Male New Zealand White rabbits were immunosuppressed with cortisone acetate and infected with C. neoformans H99 via intracisternal injection. Treatment was initiated on day 2 post-infection and continued through day 14. Cerebrospinal fluid (CSF) was collected at multiple time points to assess the fungal burden by CFU enumeration.

Pharmacokinetic Analysis

To determine the pharmacokinetic profile of this compound in the rabbit model, serial blood samples were collected after oral administration on day 8 post-infection. Plasma concentrations of this compound were quantified using a validated analytical method, and standard pharmacokinetic parameters were calculated.

Conclusion

This compound is a promising new antifungal agent with a novel mechanism of action targeting the essential fungal enzyme Gwt1. Preclinical studies have demonstrated its potent in vitro and in vivo activity against Cryptococcus species, including in a highly relevant rabbit model of cryptococcal meningitis. Its oral bioavailability and ability to penetrate the central nervous system make it an attractive candidate for further development as a much-needed new therapeutic option for this life-threatening fungal infection. Further studies are warranted to fully elucidate its physicochemical properties and to advance its clinical development.

References

APX2039: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2039 is a novel, orally active antifungal agent currently in preclinical development for the treatment of cryptococcal meningitis, a life-threatening fungal infection of the central nervous system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a detailed summary of its in vitro and in vivo efficacy, available pharmacokinetic data, and the experimental protocols employed in key studies. The information is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug development.

Introduction

Cryptococcal meningitis is a severe fungal infection with high mortality rates, particularly in immunocompromised individuals.[1] The current standard of care often involves lengthy and toxic treatment regimens, highlighting the urgent need for new, effective, and safer oral antifungal therapies.[2] this compound has emerged as a promising candidate to address this unmet medical need.

Discovery and Origin

This compound was discovered by a team of scientists led by Karen Joy Shaw at Amplyx Pharmaceuticals.[3] The discovery was part of a broader effort to identify novel antifungal agents targeting the fungal enzyme Gwt1.[3] In April 2021, Pfizer acquired Amplyx Pharmaceuticals, thereby incorporating this compound into its anti-infective pipeline.[4]

Mechanism of Action: Inhibition of Gwt1

This compound exerts its antifungal activity by inhibiting Gwt1, a fungal-specific enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are complex glycolipids that attach a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.

By inhibiting Gwt1, this compound disrupts the synthesis of GPI anchors, leading to a cascade of downstream effects that compromise the fungal cell wall and ultimately result in fungal cell death. This mechanism of action is distinct from existing classes of antifungal drugs, suggesting a potential for efficacy against resistant fungal strains.

Signaling Pathway

The inhibition of Gwt1 by this compound interrupts a critical step in the GPI biosynthesis pathway, which takes place in the endoplasmic reticulum. This disruption prevents the proper localization of GPI-anchored proteins to the fungal cell wall, leading to impaired cell wall integrity and function.

References

- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crispr-casx.com [crispr-casx.com]

APX2039: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2039 is a novel, orally active antifungal agent that inhibits the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored proteins in the fungal cell wall, leading to potent antifungal activity. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound, detailing its in vitro and in vivo activity against a range of fungal pathogens. The document includes quantitative data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further research and development efforts.

Introduction

Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment paradigms, necessitating the development of novel antifungal agents with unique mechanisms of action. This compound has emerged as a promising candidate, demonstrating potent activity, particularly against cryptococcal species. This guide serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the antifungal profile of this compound.

Mechanism of Action: Inhibition of Gwt1

This compound is a prodrug that is converted to its active form, which then targets and inhibits the fungal Gwt1 enzyme.[1][2] Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI anchor biosynthesis pathway.[2][3] This pathway is responsible for the synthesis of GPI anchors, which are complex glycolipids that attach a wide variety of proteins to the cell surface. These GPI-anchored proteins are crucial for fungal cell wall integrity, morphogenesis, and virulence.[1] By inhibiting Gwt1, this compound effectively blocks the production of GPI-anchored mannoproteins, leading to a compromised cell wall and ultimately fungal cell death.

References

Unveiling APX2039: A Technical Primer on a Novel Gwt1 Inhibitor for Fungal Infections

An In-depth Guide for Researchers and Drug Development Professionals on the Preclinical Antifungal Profile of APX2039

Executive Summary

In the global battle against invasive fungal infections, the emergence of drug-resistant strains necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound has emerged as a promising orally active small molecule that targets a crucial and highly conserved enzyme in fungi: Gwt1. This enzyme plays a pivotal role in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, a process essential for fungal cell wall integrity and virulence. Early-stage research has demonstrated the potent and broad-spectrum antifungal activity of this compound, particularly against pathogenic Cryptococcus and Candida species. This technical guide provides a comprehensive overview of the preclinical data available on this compound, detailing its mechanism of action, in vitro susceptibility, in vivo efficacy, and the experimental protocols utilized in its initial evaluation.

Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis

This compound exerts its antifungal effect by inhibiting the fungal Gwt1 enzyme, a highly conserved inositol acyltransferase.[1][2] This enzyme catalyzes an early and essential step in the biosynthesis of GPI anchors within the endoplasmic reticulum.[2][3] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of a wide array of proteins, tethering them to the cell membrane and facilitating their transport to the fungal cell wall.[3]

The inhibition of Gwt1 by this compound disrupts the entire downstream pathway of GPI-anchored protein maturation and trafficking. This leads to a cascade of detrimental effects on the fungal cell, including:

-

Compromised Cell Wall Integrity: The absence of properly localized GPI-anchored proteins, which are critical for cell wall structure and remodeling, weakens the fungal cell wall, making the organism susceptible to osmotic stress.

-

Impaired Virulence: Many GPI-anchored proteins are essential for adhesion to host cells, biofilm formation, and other key virulence factors.

-

Induction of Endoplasmic Reticulum Stress: The accumulation of improperly processed proteins due to the disruption of GPI anchor synthesis leads to significant stress on the endoplasmic reticulum, which can trigger cell death pathways.

Notably, the mammalian ortholog of Gwt1, PIGW, is not significantly inhibited by this class of compounds, suggesting a favorable selectivity profile for this compound.

References

APX2039: A Novel Inhibitor of the Fungal GPI Biosynthesis Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

APX2039 is a novel, orally active antifungal agent that represents a promising new strategy in the fight against invasive fungal infections. As a prodrug of a potent Gwt1 enzyme inhibitor, this compound targets a critical and highly conserved step in the fungal glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This inhibition disrupts the localization of essential GPI-anchored proteins, leading to compromised cell wall integrity, fungal growth inhibition, and potent antifungal activity, particularly against pathogenic fungi such as Cryptococcus neoformans. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its in vitro and in vivo efficacy, detailed experimental protocols, and a discussion of its potential immunomodulatory effects.

Introduction to the GPI Biosynthesis Pathway and the Role of Gwt1

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that are essential for anchoring a wide variety of proteins to the cell surface of eukaryotes. In fungi, these GPI-anchored proteins play crucial roles in cell wall integrity, morphogenesis, adhesion, and virulence. The biosynthesis of GPI anchors is a multi-step process that occurs in the endoplasmic reticulum (ER).

One of the key enzymes in this pathway is Gwt1, an inositol acyltransferase. Gwt1 catalyzes the acylation of glucosaminylphosphatidylinositol (GlcN-PI), an early and essential step in the GPI precursor assembly. This acylation is critical for the subsequent mannosylation steps and the overall maturation of the GPI anchor. The fungal Gwt1 enzyme is distinct from its mammalian homolog, PIG-W, presenting an attractive target for selective antifungal therapy.

Mechanism of Action of this compound

This compound is a prodrug that is converted in vivo to its active moiety, a potent inhibitor of the fungal Gwt1 enzyme. By specifically targeting Gwt1, this compound blocks the acylation of GlcN-PI, thereby halting the GPI biosynthesis pathway at an early stage.

The inhibition of Gwt1 has several downstream consequences for the fungal cell:

-

Disruption of GPI-anchored protein localization: Without a properly formed GPI anchor, essential cell wall proteins cannot be correctly localized to the cell surface.

-

Compromised cell wall integrity: The mislocalization of GPI-anchored mannoproteins weakens the fungal cell wall, making the fungus more susceptible to osmotic stress and host immune defenses.

-

Induction of the unfolded protein response (UPR): The accumulation of improperly processed proteins in the ER triggers a cellular stress response known as the UPR.

-

Enhanced immunogenicity: The altered cell wall structure can lead to the unmasking of pathogen-associated molecular patterns (PAMPs), such as β-glucans, potentially stimulating a more robust host immune response.

Quantitative Data on the Efficacy of this compound

The antifungal activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC Range (µg/mL) |

| Cryptococcus neoformans | 0.004 - 0.031[1] |

| Cryptococcus gattii | 0.004 - 0.031[1] |

| Candida albicans | 0.008 - 0.031[2] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Cryptococcosis

| Treatment Group | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |

| Vehicle Control | 7.97[3][4] | 5.95 |

| Fluconazole | 4.64 | 3.56 |

| Amphotericin B | 7.16 | 4.59 |

| This compound | 1.44 | 1.50 |

Data from a 24-hour delayed-treatment model of disseminated cryptococcal disease in mice.

Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis

| Treatment Group | Reduction in CSF Fungal Burden (log10 CFU/mL) |

| This compound (50 mg/kg BID) | > 6 log10 reduction (sterilization) by Day 10 |

| Amphotericin B | 3.4 log10 reduction by Day 14 |

| Fluconazole | 1.8 log10 reduction by Day 14 |

CSF (Cerebrospinal Fluid) fungal burden was assessed in an immunosuppressed rabbit model of cryptococcal meningitis. This compound demonstrated an effective fungicidal activity (EFA) of -0.66 log10 CFU/mL/day, which is approximately twofold higher than that of amphotericin B deoxycholate in the same model (-0.33 log10 CFU/mL/day). A total drug exposure (AUC0–24) of 25 to 50 mg·h/L of this compound was associated with near-maximal antifungal activity.

Detailed Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound and its active moiety is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.

Protocol:

-

Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of final concentrations.

-

Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

In Vivo Murine Model of Disseminated Cryptococcosis

Protocol:

-

Animals: Immunocompromised mice (e.g., A/Jcr mice) are used.

-

Immunosuppression: Mice are immunosuppressed with a regimen such as cyclophosphamide and cortisone acetate to render them susceptible to fungal infection.

-

Infection: Mice are infected intravenously with a lethal inoculum of Cryptococcus neoformans.

-

Treatment: Treatment with this compound (administered orally), a comparator antifungal agent, or vehicle control is initiated 24 hours post-infection and continued for a specified duration (e.g., 7 days).

-

Outcome Measures: At the end of the treatment period, animals are euthanized, and target organs (e.g., brain, lungs) are harvested. The fungal burden in these organs is quantified by homogenizing the tissues and plating serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

In Vivo Rabbit Model of Cryptococcal Meningitis

Protocol:

-

Animals: Male New Zealand White rabbits are used.

-

Immunosuppression: Rabbits are immunosuppressed with daily intramuscular injections of cortisone acetate.

-

Infection: Rabbits are anesthetized and infected via direct intracisternal inoculation of Cryptococcus neoformans.

-

Treatment: Treatment with this compound (administered orally), a comparator antifungal, or vehicle control is initiated on day 2 post-infection and continued for 14 days.

-

Outcome Measures: Cerebrospinal fluid (CSF) is collected at multiple time points (e.g., days 2, 7, 10, and 14) to monitor the fungal burden (CFU/mL). At the end of the study, brain tissue is also harvested to determine the final fungal burden.

Visualizing the Mechanism and Workflow

Fungal GPI Biosynthesis Pathway and this compound Inhibition

Caption: Fungal GPI Biosynthesis Pathway and the Point of Inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Potential Immunomodulatory Effects of this compound

The inhibition of Gwt1 by this compound leads to a defective fungal cell wall. This alteration can result in the increased exposure of pathogen-associated molecular patterns (PAMPs), most notably β-glucans. β-glucans are potent immunostimulants that are recognized by host immune cells, such as macrophages and neutrophils, through pattern recognition receptors like Dectin-1.

The unmasking of β-glucans on the fungal cell surface can potentially trigger a more robust innate immune response against the pathogen. This "trained immunity" can lead to enhanced phagocytosis, cytokine production, and overall clearance of the fungal infection. While further studies are needed to fully elucidate the direct immunomodulatory effects of this compound treatment, the known consequences of Gwt1 inhibition strongly suggest a synergistic interplay between the direct antifungal activity of the drug and the host's immune response. Recent research has shown that β-glucan can "reprogram" immune cells to control excessive inflammation, which is a significant cause of mortality in infections like influenza.

Conclusion

This compound is a promising, first-in-class antifungal agent with a novel mechanism of action that targets the essential fungal Gwt1 enzyme in the GPI biosynthesis pathway. Its potent in vitro and in vivo activity, particularly against difficult-to-treat pathogens like Cryptococcus neoformans, highlights its potential as a valuable new therapeutic option. The unique mechanism of Gwt1 inhibition not only directly inhibits fungal growth but may also enhance the host's immune response to the infection. Further clinical development of this compound is warranted to fully realize its potential in treating invasive fungal diseases.

References

APX2039: A Technical Overview of In Vitro Antifungal Susceptibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antifungal susceptibility profile of APX2039, a novel, orally active antifungal agent. This compound belongs to the "gepix" class of drugs and represents a significant development in the search for new treatments for severe fungal infections, particularly cryptococcal meningitis.[1][2][3] This document details its mechanism of action, summarizes key susceptibility data from in vitro studies, and outlines the experimental protocols used to generate this data.

Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

This compound exerts its antifungal activity by targeting a crucial and highly conserved pathway in fungi: the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[4] It is a potent inhibitor of the fungal enzyme Gwt1, an inositol acylase that catalyzes an essential early step in this pathway.[5]

The inhibition of Gwt1 disrupts the production of mature GPI anchors. These anchors are vital for attaching a wide array of mannoproteins to the fungal cell wall. The absence of properly anchored proteins compromises the structural integrity and functionality of the cell wall, leading to impaired fungal growth and viability. Notably, the active moiety of this drug class does not inhibit PIGW, the closest human homolog of Gwt1, highlighting its selective toxicity for fungal cells.

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity, particularly against pathogenic Cryptococcus species. Its efficacy remains high against strains that have developed resistance to other antifungal classes, such as fluconazole.

Table 1: In Vitro Activity of Gwt1 Inhibitors against Cryptococcus Species

| Fungal Species | Antifungal Agent | MIC Range (μg/mL) |

| C. neoformans & C. gattii(18 strains, including FLC-R) | This compound | 0.004 - 0.031 |

| APX2041 | 0.016 - 0.125 | |

| APX2020 | 0.031 - 0.25 | |

| Manogepix (APX001A) | 0.125 - 0.5 | |

| Data sourced from a study evaluating Gwt1 inhibitors against both fluconazole-susceptible (FLC-S) and fluconazole-resistant (FLC-R) strains. |

Table 2: Comparative In Vitro Activity of this compound and Manogepix (APX001A)

| Fungal Species | This compound MIC/MEC (μg/mL) | Manogepix (APX001A) MIC/MEC (μg/mL) | Fold Difference |

| Cryptococcus neoformans | 0.004 - 0.25 | 0.125 - 0.25 | 32x lower MICs |

| Cryptococcus gattii | (overall range) | (overall range) | (for Cryptococcus) |

| Candida albicans | No improved activity | (Reference) | - |

| Aspergillus fumigatus | No improved activity | (Reference) | - |

| Data compiled from a comparative analysis of Gwt1 inhibitors. While highly potent against Cryptococcus, this compound did not show improved activity over the parent compound against C. albicans or A. fumigatus. A specific MIC of 0.008 µg/mL has been reported for C. neoformans H99. |

Experimental Protocols: Broth Microdilution Method

The in vitro susceptibility data for this compound is typically generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 standard for yeasts. This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.

Detailed Protocol Steps:

-

Preparation of Fungal Inoculum:

-

Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

A suspension of the fungal cells is prepared in sterile saline or water.

-

The suspension is adjusted using a spectrophotometer to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

-

This standardized suspension is further diluted in a test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.

-

-

Preparation of Antifungal Agent:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

A series of two-fold serial dilutions of the drug is prepared in a 96-well microtiter plate to create a range of concentrations to be tested.

-

-

Assay Procedure:

-

The diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

-

Control wells are included: a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

-

Incubation:

-

The plates are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (typically 24 to 72 hours, depending on the fungal species).

-

-

MIC Determination:

-

Following incubation, the plates are examined visually or with a plate reader to assess fungal growth.

-

The MIC is recorded as the lowest concentration of this compound at which there is a complete absence of visible growth compared to the drug-free growth control well.

-

Summary and Significance

The in vitro data clearly establishes this compound as a highly potent inhibitor of pathogenic fungi, especially Cryptococcus neoformans and Cryptococcus gattii. Its novel mechanism of action, targeting the Gwt1 enzyme in the GPI anchor biosynthesis pathway, provides a valuable new strategy for combating fungal infections. The compound's effectiveness against fluconazole-resistant isolates is particularly noteworthy. This strong in vitro profile, supported by potent efficacy in animal models of cryptococcal meningitis, positions this compound as a promising candidate for further clinical development in the treatment of life-threatening invasive fungal diseases.

References

- 1. Karen Joy Shaw - Wikipedia [en.wikipedia.org]

- 2. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of APX2039: A Gwt1 Inhibitor for Fungal Infections

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

APX2039 is a novel, orally active small molecule inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transferase 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. By targeting this essential fungal process, this compound exhibits potent and broad-spectrum antifungal activity, particularly against pathogenic Cryptococcus species. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The data presented herein supports the continued development of this compound as a promising therapeutic agent for the treatment of invasive fungal infections, including cryptococcal meningitis.

Mechanism of Action: Inhibition of Gwt1 and Disruption of GPI Anchor Biosynthesis

This compound exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme.[1][2] Gwt1 is an inositol acyltransferase that catalyzes a crucial early step in the biosynthesis of GPI anchors in the endoplasmic reticulum.[3][4][5] GPI anchors are complex glycolipids that are essential for anchoring a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins play vital roles in cell wall integrity, morphogenesis, adhesion, and virulence.

By inhibiting Gwt1, this compound blocks the acylation of inositol, a key step in the GPI anchor biosynthetic pathway. This disruption leads to a cascade of downstream effects, including:

-

Impaired cell wall integrity: The fungal cell wall becomes weakened and susceptible to osmotic stress.

-

Defective morphogenesis: Fungal cells are unable to maintain their proper shape and structure.

-

Reduced virulence: The ability of the fungus to cause disease is diminished.

The inhibition of Gwt1 by this compound is highly selective for the fungal enzyme, with minimal activity against the human homologue, ensuring a favorable safety profile.

In Vitro Activity

This compound demonstrates potent in vitro activity against a range of pathogenic fungi, with particularly exceptional activity against Cryptococcus neoformans and Cryptococcus gattii.

Table 1: In Vitro Susceptibility of Cryptococcus Species to this compound and Comparator Antifungals

| Fungal Species | Strain | This compound MIC (µg/mL) | Manogepix (APX001A) MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| C. neoformans | H99 | 0.008 | 0.25 | 0.25 | 2 |

| C. neoformans | Various (18 strains) | 0.004 - 0.031 | 0.125 - 0.5 | - | - |

| C. gattii | Various (18 strains) | 0.004 - 0.031 | 0.125 - 0.5 | - | - |

Data compiled from Shaw et al., 2018 and Maki et al., 2022.

This compound was the most active compound tested against a panel of 18 Cryptococcus strains, with MIC values ranging from 0.004 to 0.031 µg/mL. Notably, its activity was 32-fold lower than that of manogepix (APX001A) against Cryptococcus. The potent in vitro activity of this compound provides a strong rationale for its in vivo evaluation.

In Vivo Efficacy

The in vivo efficacy of this compound has been extensively evaluated in murine and rabbit models of cryptococcal meningitis, demonstrating significant reductions in fungal burden and improved outcomes compared to standard-of-care antifungal agents.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Cryptococcosis

| Treatment Group | Dose | Route | Mean Fungal Burden (log10 CFU/g) - Brain | Mean Fungal Burden (log10 CFU/g) - Lung |

| Vehicle Control | - | - | 7.97 | 5.95 |

| This compound | 60 mg/kg | PO, QD | 1.44 | 1.50 |

| Amphotericin B | 3 mg/kg | IP, QD | 7.16 | 4.59 |

| Fluconazole | 150 mg/kg | PO, QD | 4.64 | 3.56 |

Data from a 24-h delayed-treatment model of disseminated cryptococcal disease in mice infected with C. neoformans H99. Treatment was administered for 7 days. Compiled from Maki et al., 2022.

In the murine model, this compound treatment resulted in a statistically significant reduction in fungal burden in both the brain and lungs compared to the vehicle control, amphotericin B, and fluconazole.

Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis

| Treatment Group | Dose | Route | Mean Reduction in CSF Fungal Burden (log10 CFU/mL) |

| Vehicle Control | - | - | - |

| This compound | 50 mg/kg | PO, BID | 4.6 (sterilization by day 10) |

| Amphotericin B | 1 mg/kg | IV, QD | 3.4 |

| Fluconazole | 80 mg/kg | PO, QD | 1.8 |

Data from a rabbit model of cryptococcal meningitis infected with C. neoformans H99. Treatment was initiated on day 2 post-infection and continued through day 14. Compiled from Shaw et al., 2020.

In the rabbit model of cryptococcal meningitis, this compound demonstrated rapid and potent fungicidal activity, leading to the sterilization of the cerebrospinal fluid (CSF) by day 10 of treatment. The reduction in CSF fungal burden was significantly greater than that observed with both amphotericin B and fluconazole.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

Protocol:

-

Fungal Isolate Preparation: Fungal isolates are subcultured on Sabouraud dextrose agar to ensure viability and purity.

-

Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well.

Rabbit Model of Cryptococcal Meningitis

The in vivo efficacy of this compound is evaluated in a well-established rabbit model of cryptococcal meningitis.

Protocol:

-

Animal Model: Male New Zealand White rabbits are used for this model.

-

Immunosuppression: Rabbits are immunosuppressed with daily intramuscular injections of cortisone acetate to establish a persistent infection.

-

Infection: A standardized inoculum of C. neoformans is injected directly into the cisterna magna of the anesthetized rabbits.

-

Treatment: Treatment with this compound, comparator antifungals, or vehicle control is initiated at a specified time point post-infection (e.g., 24 or 48 hours).

-

Monitoring and Sampling: Cerebrospinal fluid (CSF) is collected at regular intervals to monitor the fungal burden.

-

Euthanasia and Tissue Harvest: At the end of the study period, animals are euthanized, and brain and lung tissues are harvested for fungal burden determination.

Colony Forming Unit (CFU) Quantification

The fungal burden in CSF and tissue homogenates is quantified by determining the number of colony-forming units (CFUs).

Protocol:

-

Sample Preparation: CSF samples are serially diluted in sterile saline. Tissue samples are weighed, homogenized in sterile saline, and then serially diluted.

-

Plating: A defined volume of each dilution is plated onto Sabouraud dextrose agar plates.

-

Incubation: Plates are incubated at 35°C for 48-72 hours until fungal colonies are visible.

-

Colony Counting: The number of colonies on plates with a countable range (typically 30-300 colonies) is determined.

-

CFU Calculation: The CFU per mL of CSF or per gram of tissue is calculated based on the colony count, the dilution factor, and the volume plated.

Conclusion

This compound is a potent inhibitor of the fungal Gwt1 enzyme with promising in vitro and in vivo activity against pathogenic fungi, particularly Cryptococcus species. Its novel mechanism of action, which disrupts the essential GPI anchor biosynthesis pathway, results in potent fungicidal activity and a favorable safety profile. The data presented in this technical guide highlights the potential of this compound as a valuable new therapeutic option for the treatment of invasive fungal infections, including the life-threatening condition of cryptococcal meningitis. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Antifungal | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of APX2039 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: APX2039 is a potent, orally active inhibitor of the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][3] Its antifungal activity, particularly against Cryptococcus neoformans and C. gattii, makes it a significant compound in the research of cryptococcal meningitis.[1][4] Proper preparation of a stock solution is the first and a critical step for ensuring reproducibility and accuracy in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical and Solubility Data

Accurate data is essential for calculating concentrations and understanding the compound's behavior in solution. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅FN₄O₂ | |

| Molecular Weight | 362.36 g/mol | |

| CAS Number | 2342606-49-7 | |

| Appearance | White solid | |

| Solubility in DMSO | 55 mg/mL | |

| Molar Solubility in DMSO | 151.78 mM |

Signaling Pathway of this compound

This compound targets an early step in the fungal GPI anchor biosynthesis pathway by inhibiting the Gwt1 enzyme. This inhibition prevents the proper localization of GPI-anchored mannoproteins to the cell wall, compromising cell wall integrity and leading to fungal cell death.

References

Application Notes and Protocols for In Vitro Efficacy Testing of APX2039

For Researchers, Scientists, and Drug Development Professionals

Introduction

APX2039 is a novel, orally active antifungal agent that inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the early steps of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[1][2] The inhibition of Gwt1 disrupts the proper localization of GPI-anchored mannoproteins to the fungal cell wall, leading to compromised cell wall integrity, biofilm formation, and overall fungal growth.[3] this compound has demonstrated potent activity against Cryptococcus neoformans and Cryptococcus gattii, the primary causative agents of cryptococcal meningitis.[1][4]

These application notes provide detailed protocols for a panel of in vitro assays designed to assess the efficacy of this compound against Cryptococcus neoformans. The described assays will measure the direct antifungal activity, impact on cell wall integrity, and induction of oxidative stress.

Signaling Pathway Modulated by this compound

This compound targets the Gwt1 enzyme, which is a key component of the GPI anchor biosynthesis pathway in the endoplasmic reticulum. Inhibition of Gwt1 disrupts the synthesis of GPI anchors, which are essential for tethering a variety of proteins to the cell surface. These GPI-anchored proteins are critical for maintaining the structural integrity of the fungal cell wall. Consequently, inhibition of Gwt1 by this compound leads to a cascade of downstream effects, including cell wall stress, which in turn can activate the Cell Wall Integrity (CWI) signaling pathway, and potentially induce an unfolded protein response (UPR) and oxidative stress.

References

- 1. Measuring Stress Phenotypes in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive Oxygen Species Homeostasis and Virulence of the Fungal Pathogen Cryptococcus neoformans Requires an Intact Proline Catabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rabbit Model for APX2039 CNS Penetration Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

APX2039 is a novel antifungal agent that inhibits the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This pathway is essential for the proper localization and function of many cell wall proteins in fungi.[2][3] this compound has demonstrated significant efficacy in animal models of cryptococcal meningitis, indicating its ability to penetrate the central nervous system (CNS).[4][5] This document provides a detailed protocol for a rabbit model to study the CNS penetration of this compound, including experimental procedures, pharmacokinetic data analysis, and visualization of the relevant biological pathway and experimental workflow.

Introduction

The development of new therapeutic agents for CNS infections is hampered by the blood-brain barrier (BBB), which restricts the entry of many drugs into the brain and cerebrospinal fluid (CSF). Cryptococcal meningitis, a life-threatening fungal infection of the CNS, requires antifungal agents with excellent CNS penetration to be effectively treated. This compound, a Gwt1 inhibitor, has shown promise in this area. The rabbit model of cryptococcal meningitis is a well-established and predictive model for studying the efficacy and CNS distribution of antifungal drugs. This protocol outlines a study to specifically quantify the penetration of this compound into the CNS of rabbits, providing critical pharmacokinetic data for its development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Brain Tissue (Homogenate) |

| Cmax (ng/mL or ng/g) | Data to be collected | Data to be collected | Data to be collected |

| Tmax (h) | Data to be collected | Data to be collected | Data to be collected |

| AUC (0-t) (ngh/mL or ngh/g) | Data to be collected | Data to be collected | Data to be collected |

| AUC (0-inf) (ngh/mL or ngh/g) | Data to be collected | Data to be collected | Data to be collected |

| Half-life (t1/2) (h) | Data to be collected | Data to be collected | Data to be collected |

| CSF/Plasma Ratio (%) | N/A | Calculated from AUC data | N/A |

| Brain/Plasma Ratio | N/A | N/A | Calculated from AUC data |

Table 2: Dosing Regimen for this compound CNS Penetration Study in Rabbits

| Parameter | Value |

| Animal Model | Male New Zealand White Rabbits |

| Route of Administration | Oral (PO) |

| Dose of this compound | 50 mg/kg |

| Frequency | Twice daily (BID) |

| Vehicle | To be determined based on formulation |

Experimental Protocols

Animal Model and Husbandry

-

Species: Male New Zealand White rabbits.

-

Health Status: Specific pathogen-free.

-

Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the study.

-

Housing: Housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.

Dosing and Sample Collection

-

Fasting: Rabbits should be fasted overnight prior to dosing.

-

Dosing: Administer this compound orally at a dose of 50 mg/kg.

-

Blood Collection: Collect blood samples (approximately 1 mL) from the marginal ear vein at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

CSF Collection:

-

Anesthetize the rabbits at specified time points.

-

Collect CSF via a puncture of the cisterna magna using a 25-27 gauge needle attached to a syringe.

-

CSF collection should be performed on separate groups of animals at each time point to avoid repeated sampling from the same animal, which can alter CSF dynamics. Recommended time points for CSF collection are 2, 4, 8, and 12 hours post-dose.

-

-

Brain Tissue Collection:

-

Following the final blood and CSF collection time points, euthanize the animals.

-

Perfuse the animals with saline to remove blood from the brain tissue.

-

Harvest the brain and dissect it into specific regions if required (e.g., cortex, hippocampus, cerebellum).

-

Homogenize the brain tissue for drug analysis.

-

Bioanalytical Method

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma, CSF, and brain homogenate.

-

Method Development and Validation:

-

Specificity and Selectivity: Ensure no interference from endogenous components in the matrix.

-

Linearity: Establish a linear range covering the expected concentrations of this compound.

-

Accuracy and Precision: Determine intra- and inter-day accuracy and precision.

-

Matrix Effect: Evaluate the effect of the biological matrix on ionization.

-

Stability: Assess the stability of this compound in the biological matrices under various storage and processing conditions.

-

Pharmacokinetic Analysis

-

Calculate the pharmacokinetic parameters listed in Table 1 for plasma, CSF, and brain tissue using non-compartmental analysis.

-

Determine the CSF-to-plasma and brain-to-plasma concentration ratios to assess the extent of CNS penetration.

Mandatory Visualizations

Signaling Pathway

Caption: Fungal GPI anchor biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the this compound CNS penetration study in rabbits.

References

- 1. 168. Efficacy of the Novel gwt1 Inhibitor this compound in a Rabbit Model of cryptococcus Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting GPI Anchor Biosynthesis in Fungi Stresses the Endoplasmic Reticulum and Enhances Immunogenicity [dspace.mit.edu]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of APX2039 Against Cryptococcus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

APX2039 is a novel, orally bioavailable antifungal agent in preclinical development for the treatment of cryptococcal meningitis.[1] It is a prodrug of manogepix (APX001A), which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity.[2][3] By inhibiting Gwt1, this compound disrupts the localization of these critical proteins, leading to potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus species using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.

Data Presentation

The following table summarizes the reported in vitro activity of this compound against various fungal species. This data is provided for informational purposes and may vary based on the specific strains and testing conditions used.

| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference |

| Cryptococcus neoformans | H99 | 0.008 | |

| Cryptococcus neoformans | Various clinical isolates | 0.004 - 0.031 | |

| Cryptococcus gattii | Various clinical isolates | 0.004 - 0.031 |

Signaling Pathway and Mechanism of Action

This compound targets a key step in the fungal-specific glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is responsible for creating GPI anchors that attach essential proteins to the fungal cell wall. This compound inhibits the Gwt1 enzyme, which prevents the acylation of inositol, a critical step in the maturation of the GPI anchor. This disruption leads to a loss of cell wall integrity and ultimately, fungal cell death.

References

Application Note: Determination of Synergistic Activity of APX2039 and Fluconazole using a Checkerboard Broth Microdilution Assay

For Research Use Only.

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies to combat invasive fungal infections. Combination therapy, utilizing two or more drugs with different mechanisms of action, can offer a promising approach to enhance efficacy and overcome resistance. APX2039 is a novel antifungal agent that inhibits the fungal enzyme Gwt1, a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for the proper localization of cell wall mannoproteins. Fluconazole, a widely used azole antifungal, targets the ergosterol biosynthesis pathway by inhibiting the lanosterol 14α-demethylase, an enzyme crucial for the integrity of the fungal cell membrane.[1][2][3] The distinct mechanisms of action of this compound and fluconazole provide a strong rationale for investigating their potential synergistic interactions.

This application note provides a detailed protocol for assessing the in vitro synergy of this compound and fluconazole against pathogenic fungi using a checkerboard broth microdilution assay.

Principle

The checkerboard assay is a method used to assess the in vitro interaction of two antimicrobial agents. In this assay, serial dilutions of two compounds are combined in a microtiter plate to test various concentration combinations against a standardized fungal inoculum. The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Materials and Reagents

-

This compound powder

-

Fluconazole powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel pipettes

-

Spectrophotometer or microplate reader

-

Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland standard

-

Incubator (35°C)

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL.

-

Fluconazole Stock Solution: Prepare a stock solution of fluconazole in DMSO at a concentration of 6.4 mg/mL.

Note: Stock solutions can be stored at -20°C for future use.

Preparation of Fungal Inoculum

-

Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized fungal suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

Checkerboard Assay Setup

The checkerboard assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

-

Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the working solution of this compound to the first well of each row.

-

Perform serial two-fold dilutions of this compound by transferring 100 µL from column 1 to column 2, and so on, down to column 10. Discard 100 µL from column 10. Column 11 will serve as the fluconazole-only control.

-

Add 100 µL of the working solution of fluconazole to row A of columns 1 through 11.

-

Perform serial two-fold dilutions of fluconazole by transferring 100 µL from row A to row B, and so on, down to row G. Discard 100 µL from row G. Row H will serve as the this compound-only control.

-

The final plate will contain a gradient of this compound concentrations along the x-axis and a gradient of fluconazole concentrations along the y-axis.

-

Well H12 will serve as the growth control (no drug).

-

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC)

-

Following incubation, determine the MIC for each drug alone and for each combination.

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

-

MICs can be determined by visual inspection or by measuring the optical density (OD) at 490 nm using a microplate reader.

Data Presentation

Table 1: Representative Checkerboard Assay Results for this compound and Fluconazole against C. neoformans

The following table is an illustrative example of expected results based on a reported FICI of 0.37 for a close analog of this compound.

| This compound (µg/mL) | Fluconazole (µg/mL) | Growth (+/-) |

| 0.06 | 0 | + |

| 0 | 8.0 | + |

| 0.015 | 1.0 | - (Synergy) |

| 0.03 | 0.5 | + |

| 0.0075 | 2.0 | + |

Note: The values in this table are for illustrative purposes to demonstrate the calculation of the FICI.

Table 2: Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between the two drugs.

FICI = FIC of this compound + FIC of Fluconazole

Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

Based on the illustrative data in Table 1:

-

MIC of this compound alone = 0.06 µg/mL

-

MIC of Fluconazole alone = 8.0 µg/mL

-

MIC of this compound in combination = 0.015 µg/mL

-

MIC of Fluconazole in combination = 1.0 µg/mL

FIC of this compound = 0.015 / 0.06 = 0.25 FIC of Fluconazole = 1.0 / 8.0 = 0.125

FICI = 0.25 + 0.125 = 0.375

Table 3: Interpretation of FICI Values

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Indifference |

| > 4.0 | Antagonism |

In this example, the FICI of 0.375 indicates a synergistic interaction between this compound and fluconazole.

Mandatory Visualization

Caption: Workflow for the checkerboard synergy assay.

Caption: Dual inhibition of fungal cell wall and membrane pathways.

Conclusion

The checkerboard assay is a reliable method for determining the in vitro synergistic interactions between antifungal agents. The combination of this compound and fluconazole, by targeting two distinct and essential fungal pathways, demonstrates the potential for a potent synergistic effect. This approach may lead to improved therapeutic outcomes, particularly in the context of emerging antifungal resistance. Further studies are warranted to explore the in vivo efficacy and clinical utility of this combination therapy.

References

- 1. APX001A In Vitro Activity against Contemporary Blood Isolates and Candida auris Determined by the EUCAST Reference Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Evaluation of APX001A/APX001 and Other Gwt1 Inhibitors against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

Application Notes and Protocols for Cell Culture-Based Assays of APX2039 Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

APX2039 is a novel, orally active antifungal agent that functions as a prodrug of APX2096. It is a potent inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored cell wall mannoproteins.[1][2] This inhibition disrupts the localization of essential proteins to the fungal cell wall, compromising its integrity and leading to potent antifungal activity.[1][2] this compound has demonstrated significant efficacy against a range of pathogenic fungi, including Cryptococcus neoformans, Cryptococcus gattii, Candida albicans, and Aspergillus fumigatus.[3]

These application notes provide detailed protocols for a suite of cell culture-based assays to evaluate the antifungal activity of this compound. The described methods include determination of minimum inhibitory concentration (MIC), assessment of activity against fungal biofilms, analysis of fungicidal kinetics, and evaluation of synergistic interactions with other antifungal agents.

Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

This compound targets the Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway. This pathway is essential for anchoring a wide variety of proteins to the cell surface of fungi. These GPI-anchored proteins are involved in cell wall integrity, morphogenesis, and adhesion. By inhibiting Gwt1, this compound prevents the acylation of inositol, an early and critical step in the formation of the GPI anchor in the endoplasmic reticulum. This disruption leads to a failure in the proper localization of cell wall mannoproteins, ultimately weakening the fungal cell wall and inhibiting growth.

Data Presentation

The following tables summarize the reported in vitro activity of this compound against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus Species

| Fungal Species | Strain | Fluconazole Susceptibility | This compound MIC (µg/mL) | Reference |

| C. neoformans | H99 | Susceptible | 0.008 | |